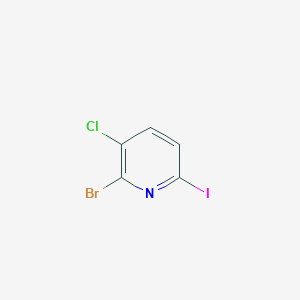

2-Bromo-3-chloro-6-iodopyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-3-chloro-6-iodopyridine is a useful research compound. Its molecular formula is C5H2BrClIN and its molecular weight is 318.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Organic Synthesis

Role as an Intermediate:

2-Bromo-3-chloro-6-iodopyridine is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its halogen substituents facilitate various chemical reactions, including nucleophilic substitutions and coupling reactions.

Common Reactions:

- Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles, allowing for the introduction of diverse functional groups.

- Cross-Coupling Reactions: It can participate in palladium-catalyzed reactions such as Suzuki-Miyaura and Heck coupling, forming carbon-carbon bonds essential for constructing complex molecular architectures.

Medicinal Chemistry

Therapeutic Potential:

Research has indicated that derivatives of this compound may exhibit significant biological activities, making them candidates for drug development.

Biological Activities:

- Anticancer Properties: Some studies have reported that derivatives can induce apoptosis in cancer cell lines, suggesting potential applications in oncology.

- Antifungal Activity: Related compounds have shown efficacy against fungal pathogens, indicating their utility in treating infections.

| Compound | Activity | Findings |

|---|---|---|

| This compound Derivative | Anticancer | Induced apoptosis in various cancer cell lines |

| This compound Derivative | Antifungal | Exhibited moderate activity against Candida albicans |

Material Science

Development of Novel Materials:

The compound's unique electronic properties make it suitable for the development of new materials with specific functionalities. Its application in organic electronics and photonic devices is an area of active research.

Analyse Des Réactions Chimiques

Chemoselective Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions demonstrate position-dependent halogen reactivity due to electronic and steric effects. Bromine and iodine substituents show preferential reactivity in these transformations:

Key Findings :

-

Bromine at position 2 reacts preferentially over iodine at position 6 in Suzuki couplings with phenylboronic acid .

-

Methylation with trimethylaluminum selectively targets bromine even in the presence of iodine .

Nucleophilic Substitution Reactions

Nucleophilic substitutions are less selective due to competing reactivity of halogens, often yielding mixtures:

Mechanistic Insight :

-

Iodine’s larger atomic radius and weaker C–I bond typically make it more reactive, but steric hindrance at position 6 can suppress substitution .

-

Bromine’s intermediate electronegativity allows moderate reactivity at position 2 .

Sequential Functionalization Strategies

The compound’s multi-halogenated structure enables stepwise modifications for complex syntheses:

Case Study : Synthesis of 2,6-Disubstituted Pyridines

-

Initial Coupling : Suzuki reaction at bromine (position 2) with phenylboronic acid yields 6-chloro-3-iodo-2-phenylpyridine .

-

Secondary Reaction : Stille coupling at iodine (position 6) with tributylvinyltin produces 3-chloro-2-phenyl-6-vinylpyridine .

Advantage : Sequential reactions exploit differences in halogen reactivity (Br > I > Cl) for controlled functionalization.

Challenges in Reaction Control

-

Non-Selective Chlorine Reactivity : Chlorine at position 3 rarely participates in cross-coupling but complicates nucleophilic substitutions by forming byproducts .

-

Steric Effects : Bulky substituents at position 6 (iodine) hinder access to electrophiles, reducing reaction rates .

Comparative Halogen Reactivity

The reactivity hierarchy observed in this compound aligns with trends in aromatic halogen chemistry:

| Halogen | Bond Dissociation Energy (kcal/mol) | Relative Reactivity in Cross-Coupling |

|---|---|---|

| I | ~55 | High (but position-dependent) |

| Br | ~70 | Moderate |

| Cl | ~81 | Low |

Propriétés

Formule moléculaire |

C5H2BrClIN |

|---|---|

Poids moléculaire |

318.34 g/mol |

Nom IUPAC |

2-bromo-3-chloro-6-iodopyridine |

InChI |

InChI=1S/C5H2BrClIN/c6-5-3(7)1-2-4(8)9-5/h1-2H |

Clé InChI |

WNPCDQQANZHIFR-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=NC(=C1Cl)Br)I |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.